Cyanidin 3-sophoroside chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

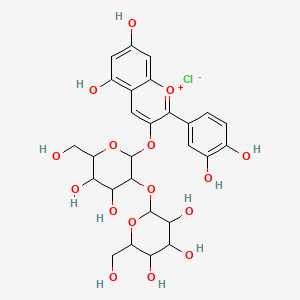

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNFWBVNFUISGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Cyanidin 3-sophoroside, a significant anthocyanin with potential therapeutic applications. The document details its primary natural occurrences, quantitative concentrations, comprehensive experimental protocols for its extraction and analysis, and insights into its biological signaling pathways.

Principal Natural Sources of Cyanidin 3-Sophoroside

Cyanidin 3-sophoroside is predominantly found in various berries, particularly those belonging to the Rubus genus. Red raspberry (Rubus idaeus) is the most significant and widely reported natural source of this compound.[1] Other berries such as cloudberry and redcurrant also contain Cyanidin 3-sophoroside, albeit in lower concentrations.

Quantitative Concentration in Natural Sources

The concentration of Cyanidin 3-sophoroside can vary significantly depending on the fruit's cultivar, maturity, growing conditions, and storage. The following table summarizes the reported quantitative data for Cyanidin 3-sophoroside in its primary natural sources.

| Natural Source | Plant Species | Concentration (mg/100g Fresh Weight) | Reference(s) |

| Red Raspberry | Rubus idaeus | 37.61 (average); range: 0.00 - 106.23 | [2] |

| Cloudberry | Rubus chamaemorus | 0.42 | [2] |

| Redcurrant | Ribes rubrum | 2.62 (average); range: 0.14 - 5.10 | [2] |

| Red Raspberry Jam | Rubus idaeus | 0.93 (average); range: 0.02 - 1.80 | [2] |

Experimental Protocols

Extraction of Cyanidin 3-Sophoroside from Red Raspberry (Rubus idaeus)

A prevalent method for extracting anthocyanins, including Cyanidin 3-sophoroside, from red raspberries is ultrasound-assisted extraction (UAE).

Methodology:

-

Sample Preparation: Fresh or frozen red raspberries are homogenized to a puree.

-

Solvent System: A common extraction solvent is a mixture of ethanol or methanol and water (e.g., 80% methanol), acidified with a small amount of acid (e.g., 0.1% HCl or formic acid) to stabilize the anthocyanins in their flavylium cation form.

-

Ultrasound-Assisted Extraction: The raspberry puree is mixed with the extraction solvent in a specific solid-to-solvent ratio. The mixture is then subjected to ultrasonication for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C). This process enhances the disruption of plant cell walls, facilitating the release of anthocyanins.

-

Filtration and Concentration: The extract is filtered to remove solid residues. The solvent is then typically removed under reduced pressure using a rotary evaporator at a temperature below 40°C to concentrate the anthocyanin extract.

-

Storage: The concentrated extract is stored at low temperatures (e.g., -20°C) in the dark to prevent degradation.

Purification of Cyanidin 3-Sophoroside

Following extraction, purification is essential to isolate Cyanidin 3-sophoroside from other co-extracted compounds. A common and effective method involves the use of macroporous resins followed by column chromatography.

Methodology:

-

Macroporous Resin Adsorption: The crude extract is loaded onto a pre-conditioned macroporous resin column (e.g., AB-8). The column is then washed with acidified water to remove sugars, acids, and other polar compounds.

-

Elution: The adsorbed anthocyanins, including Cyanidin 3-sophoroside, are eluted from the resin using an acidified ethanol or methanol solution.

-

Further Purification with Sephadex LH-20: For higher purity, the anthocyanin-rich fraction is subjected to column chromatography using a Sephadex LH-20 resin. A gradient elution with increasing concentrations of methanol in water is often employed to separate individual anthocyanins.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure Cyanidin 3-sophoroside.

Quantification of Cyanidin 3-Sophoroside by HPLC-DAD-MS

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) is the standard method for the accurate quantification of Cyanidin 3-sophoroside.

Methodology:

-

Chromatographic System: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution is employed using two solvents:

-

Solvent A: Acidified water (e.g., with 0.1% formic acid).

-

Solvent B: Acetonitrile or methanol. The gradient is programmed to start with a high proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the anthocyanins based on their polarity.

-

-

Detection:

-

DAD: The detector is set to monitor the absorbance at the visible maximum for anthocyanins, which is typically around 520 nm.

-

MS: An electrospray ionization (ESI) source in positive ion mode is used. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of Cyanidin 3-sophoroside.

-

-

Quantification: A calibration curve is generated using a pure standard of Cyanidin 3-sophoroside at known concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities

While specific signaling pathway studies for Cyanidin 3-sophoroside are limited, extensive research on the closely related anthocyanin, Cyanidin-3-O-glucoside (C3G), provides valuable insights. It is plausible that Cyanidin 3-sophoroside shares similar mechanisms of action due to its structural similarity. The following diagrams illustrate key signaling pathways likely modulated by cyanidin glycosides.

References

An In-depth Technical Guide on the Biosynthesis of Cyanidin 3-sophoroside in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. Beyond their role as pigments, anthocyanins, including cyanidin 3-sophoroside, are of significant interest to researchers and drug development professionals due to their potent antioxidant properties and potential health benefits. This technical guide provides a comprehensive overview of the biosynthesis of cyanidin 3-sophoroside in plants, detailing the enzymatic pathway, regulatory mechanisms, and experimental protocols for its study.

The Biosynthesis Pathway of Cyanidin 3-sophoroside

The biosynthesis of cyanidin 3-sophoroside is a multi-step enzymatic process that is a branch of the general flavonoid biosynthesis pathway. The pathway can be broadly divided into two stages: the formation of the cyanidin aglycone and its subsequent glycosylation to form cyanidin 3-sophoroside.

Formation of the Cyanidin Aglycone

The synthesis of the cyanidin backbone begins with the precursor phenylalanine and proceeds through the core anthocyanin biosynthesis pathway, which involves a series of enzymatic reactions:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone, naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

-

Flavonoid 3'-hydroxylase (F3'H): Hydroxylates dihydrokaempferol to dihydroquercetin.

-

Dihydroflavonol 4-reductase (DFR): Reduces dihydroquercetin to leucocyanidin.

-

Anthocyanidin synthase (ANS) or Leucoanthocyanidin dioxygenase (LDOX): Oxidizes leucocyanidin to the unstable cyanidin aglycone.

Glycosylation of Cyanidin

The unstable cyanidin aglycone is stabilized through glycosylation, a process catalyzed by specific glycosyltransferases. The formation of cyanidin 3-sophoroside involves two sequential glycosylation steps:

-

Formation of Cyanidin 3-O-glucoside: The first glucose molecule is transferred from UDP-glucose to the 3-hydroxyl group of the cyanidin aglycone. This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT) . This enzyme is a key regulatory point in the anthocyanin pathway in many plants.[1][2]

-

Formation of Cyanidin 3-sophoroside: A second glucose molecule is added to the 2"-position of the initial glucose moiety of cyanidin 3-O-glucoside. This step is catalyzed by a specific enzyme identified as anthocyanidin 3-O-glucoside-2''-O-glucosyltransferase (3GGT) .[3][4][5] This enzyme has been characterized in plants such as purple sweet potato (Ipomoea batatas) and Japanese morning glory (Ipomoea nil).

The overall biosynthesis pathway is depicted in the following diagram:

Regulation of Cyanidin 3-sophoroside Biosynthesis

The biosynthesis of cyanidin 3-sophoroside is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The regulation occurs primarily at the transcriptional level, involving a complex interplay of transcription factors.

Transcriptional Regulation

The expression of the structural genes encoding the biosynthetic enzymes is controlled by a conserved transcriptional complex known as the MBW complex, which consists of three types of transcription factors:

-

R2R3-MYB proteins: These are key determinants of the specificity of the flavonoid pathway. Specific MYB transcription factors are known to activate the genes of the anthocyanin branch.

-

basic Helix-Loop-Helix (bHLH) proteins: These proteins act as co-activators and interact with MYB proteins.

-

WD40-repeat (WDR) proteins: These proteins provide a scaffold for the MYB-bHLH complex, enhancing its stability and activity.

The MBW complex binds to specific cis-regulatory elements in the promoters of the late biosynthetic genes, such as DFR, ANS, and UFGT, to activate their transcription. The expression of the 3GGT gene, responsible for the final step in cyanidin 3-sophoroside synthesis, is also likely under the control of a similar regulatory network, although specific transcription factors directly targeting the 3GGT promoter are still under investigation.

Signaling Pathways

Various environmental signals, particularly light, play a crucial role in inducing anthocyanin biosynthesis.

-

Light Signaling: Light is a major inducer of anthocyanin production. Photoreceptors such as phytochromes and cryptochromes perceive light signals, which then trigger a signaling cascade that leads to the activation of the MBW complex. A key mediator in this pathway is the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which is activated by light and can promote the expression of anthocyanin regulatory genes. The CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) protein acts as a repressor of photomorphogenesis in the dark by targeting HY5 for degradation. In the presence of light, COP1 is inactivated, allowing HY5 to accumulate and activate anthocyanin biosynthesis.

The following diagram illustrates the general light signaling pathway leading to anthocyanin biosynthesis:

References

- 1. Anthocyanin Accumulation in the Leaves of the Purple Sweet Potato (Ipomoea batatas L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida [frontiersin.org]

- 3. chinbullbotany.com [chinbullbotany.com]

- 4. 2.2. Analysis of Anthocyanins by HPLC-UV/vis-MS/MS [bio-protocol.org]

- 5. research-groups.usask.ca [research-groups.usask.ca]

"antioxidant activity of Cyanidin 3-sophoroside"

An In-depth Technical Guide on the Antioxidant Activity of Cyanidin 3-sophoroside

Introduction

Cyanidin 3-sophoroside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. Structurally, it consists of a cyanidin aglycone linked to a sophorose sugar moiety (a disaccharide of two glucose units). As with other anthocyanins, Cyanidin 3-sophoroside is a subject of significant scientific interest due to its potent antioxidant properties. These properties are primarily attributed to its chemical structure, which enables it to act as a highly effective scavenger of reactive oxygen species (ROS) and other free radicals. This technical guide provides a comprehensive overview of the antioxidant activity of Cyanidin 3-sophoroside, detailing quantitative data, experimental protocols for its assessment, and the underlying mechanisms and signaling pathways involved.

Quantitative Antioxidant Activity Data

The antioxidant capacity of Cyanidin 3-sophoroside and related compounds has been evaluated using various in vitro assays. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: Specific Antioxidant Activity of Cyanidin 3-sophoroside

| Assay / Parameter | Result | pH | Reference Compound | Source |

| Superoxide (O₂⁻) Scavenging | Rate Constant: 2.2 × 10⁵ M⁻¹ s⁻¹ | 7.0 | Cyanidin (aglycone): 1.9 × 10⁶ M⁻¹ s⁻¹ | [1] |

Table 2: Antioxidant Activity of Related Cyanidin Glycosides and Aglycone for Context

| Compound | Assay | IC₅₀ / Value | Comparison | Source |

| Cyanidin 3-O-glucoside | LDL Oxidation (MDA inhibition) | IC₅₀ = 6.5 µM | Resveratrol: 34 µM, Ascorbic Acid: 212 µM | [2] |

| Cyanidin 3-O-glucoside | DPPH Radical Scavenging | ≈ Cyanidin 3,5-diglucoside | > Delphinidin-3-glucoside > Pelargonidin-3-glucoside | [1] |

| Cyanidin 3-O-glucoside | ABTS Radical Scavenging | > Cyanidin 3,5-diglucoside | > Pelargonidin-3-glucoside > Delphinidin-3-glucoside | [1] |

| Cyanidin 3-O-glucoside | FRAP | ≈ Cyanidin 3,5-diglucoside | > Delphinidin-3-glucoside > Pelargonidin-3-glucoside | [1] |

| Cyanidin (Aglycone) | LDL Oxidation (Lag Time) | Most efficient | > Delphinidin > Cyanidin-3-glucoside > Malvidin | |

| Cyanidin 3-O-rutinoside | Superoxide Scavenging | EC₅₀ = 45.94 µM | Ascorbic Acid: 207.2 µM | |

| Cyanidin 3-O-rutinoside | Nitric Oxide Scavenging | EC₅₀ = 18.14 µM | Ascorbic Acid: 1432 µM |

Mechanism of Antioxidant Action

The antioxidant activity of Cyanidin 3-sophoroside is multifaceted. The primary mechanism is direct radical scavenging through hydrogen atom donation, which neutralizes highly reactive species like the hydroxyl radical (OH•), superoxide anion (O₂⁻), and hydrogen peroxide (H₂O₂). The B-ring of the cyanidin structure, with its catechol (3',4'-dihydroxyl) group, is crucial for this activity. The glycosylation at the 3-position with sophorose influences the molecule's stability and bioavailability but can sometimes result in slightly lower scavenging rates compared to the parent aglycone, cyanidin. Additionally, while metal chelation can be a mechanism for some antioxidants, studies on the closely related cyanidin-3-O-glucoside suggest this plays a minor role in its protective effects.

In cellular systems, antioxidants like cyanidin glycosides can protect against oxidative stress-induced damage. They achieve this by reducing the levels of intracellular ROS, which in turn can prevent the activation of pro-inflammatory and apoptotic signaling pathways. While specific pathways for Cyanidin 3-sophoroside are not extensively detailed, related compounds like Cyanidin 3-glucoside are known to modulate pathways such as PI3K/Akt, MAPK, and NF-κB, often by preventing ROS-induced activation.

Experimental Protocols

Accurate assessment of antioxidant activity requires standardized experimental protocols. The following sections detail the methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.

-

Reagents:

-

DPPH solution (typically 0.1 mM) in methanol or ethanol.

-

Test sample (Cyanidin 3-sophoroside) dissolved in a suitable solvent at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Solvent for blank/control.

-

-

Procedure:

-

Prepare a fresh working solution of DPPH and adjust its absorbance to a specific value (e.g., 1.0 ± 0.2) at 517 nm.

-

In a test tube or microplate well, add a defined volume of the test sample or standard.

-

Add a larger, fixed volume of the DPPH working solution to initiate the reaction.

-

Mix thoroughly and incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

-

Principle: The reduction of the ABTS•⁺ by the antioxidant is measured by the decrease in absorbance at approximately 734 nm.

-

Reagents:

-

ABTS stock solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM final concentration) to generate the radical.

-

Phosphate buffered saline (PBS) or ethanol for dilution.

-

Test sample and a standard (e.g., Trolox).

-

-

Procedure:

-

Prepare the ABTS•⁺ solution by reacting the ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test sample or standard to a defined volume of the diluted ABTS•⁺ solution.

-

Mix and allow the reaction to proceed for a set time (e.g., 5-6 minutes).

-

Measure the absorbance at 734 nm.

-

Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.

-

Principle: The reduction of the Fe³⁺ complex to the Fe²⁺ complex results in an increase in absorbance at 593 nm.

-

Reagents:

-

FRAP Reagent: Prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Test sample.

-

Standard (e.g., FeSO₄ or Trolox).

-

-

Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

-

Mix and incubate for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm against a reagent blank.

-

The antioxidant capacity is calculated based on a standard curve of a known ferrous iron concentration and expressed as Fe²⁺ equivalents.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

-

Principle: The antioxidant's capacity to inhibit the decay of fluorescence over time is measured. The area under the fluorescence decay curve (AUC) is used to quantify the antioxidant capacity.

-

Reagents:

-

Fluorescent probe (e.g., Fluorescein).

-

Free radical initiator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Test sample.

-

Standard (Trolox).

-

Phosphate buffer (e.g., 75 mM, pH 7.4).

-

-

Procedure:

-

In a 96-well black microplate, add the sample or standard, followed by the fluorescein solution.

-

Pre-incubate the plate at 37°C for a short period (e.g., 30 minutes).

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately begin monitoring the fluorescence kinetically (e.g., every 1-5 minutes for 60-90 minutes) using a plate reader with appropriate excitation (≈485 nm) and emission (≈520 nm) wavelengths.

-

Calculate the Net AUC for each sample by subtracting the AUC of the blank.

-

Determine the antioxidant capacity of the sample in Trolox Equivalents (TE) by comparing its Net AUC to that of the Trolox standard curve.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within living cells, providing a more biologically relevant measure of antioxidant activity.

-

Principle: The method quantifies the inhibition of intracellular probe oxidation by antioxidants. Cells are pre-loaded with a probe like dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Reagents:

-

Adherent cells (e.g., HepG2, Caco-2).

-

DCFH-DA probe solution.

-

Peroxyl radical initiator (e.g., AAPH).

-

Test compound and a standard (e.g., Quercetin).

-

-

Procedure:

-

Culture cells in a 96-well black microplate until confluent.

-

Remove the culture medium and wash the cells.

-

Incubate the cells with the test compound and the DCFH-DA probe.

-

After incubation, wash the cells to remove the extracellular compound and probe.

-

Add the AAPH initiator to induce oxidative stress.

-

Immediately measure the fluorescence intensity over time using a microplate reader.

-

Quantify the antioxidant activity by calculating the area under the fluorescence curve and comparing it to controls.

-

Conclusion

Cyanidin 3-sophoroside is a potent natural antioxidant that demonstrates significant radical scavenging activity. Its mechanism of action is primarily through direct interaction with and neutralization of reactive oxygen species, a property conferred by its specific chemical structure. While quantitative data for this specific glycoside is less abundant than for its close relative, Cyanidin 3-glucoside, the available evidence confirms its high efficacy. Standardized in vitro and cellular assays are crucial for quantifying this activity and comparing its potential with other compounds. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development who are investigating the therapeutic potential of anthocyanins.

References

Cyanidin 3-Sophoroside: A Potent Non-Competitive Inhibitor of Polyphenol Oxidase for Browning Control

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enzymatic browning, a process primarily catalyzed by polyphenol oxidase (PPO), is a significant challenge in the food and pharmaceutical industries, leading to undesirable changes in color, flavor, and nutritional value. This technical guide delves into the inhibitory mechanism of cyanidin 3-sophoroside (CS), a naturally occurring anthocyanin, against PPO. Through a comprehensive review of existing literature, this document outlines the non-competitive inhibition kinetics, molecular interactions, and experimental protocols relevant to the study of CS as a PPO inhibitor. Quantitative data from various studies are summarized, and detailed methodologies for key experiments are provided to facilitate further research and application. Visual diagrams of the enzymatic pathway, inhibition mechanism, and experimental workflows are included to provide a clear and concise understanding of the core concepts.

Introduction

Polyphenol oxidases (PPOs) are a group of copper-containing enzymes widely distributed in nature that catalyze the oxidation of phenolic compounds to quinones in the presence of oxygen. These quinones are highly reactive and subsequently polymerize to form dark-colored pigments, a process known as enzymatic browning. While this process is desirable in the production of certain products like tea and raisins, it is a major cause of quality degradation in many fruits, vegetables, and beverages.

The search for effective and safe PPO inhibitors is a continuous effort in food preservation and drug development. Natural compounds, such as anthocyanins, have garnered significant attention due to their potential as anti-browning agents. Cyanidin 3-sophoroside (CS), an anthocyanin found in various fruits and flowers, has been identified as a potent inhibitor of PPO. This guide provides an in-depth analysis of the interaction between CS and PPO.

Mechanism of PPO Inhibition by Cyanidin 3-Sophoroside

Current research has established that cyanidin 3-sophoroside acts as a non-competitive inhibitor of polyphenol oxidase.[1][2][3] This mode of inhibition is characterized by the inhibitor binding to a site on the enzyme distinct from the active site, known as an allosteric site.

The binding of CS to the allosteric site induces a conformational change in the PPO enzyme.[1] This structural alteration, while not preventing the substrate from binding to the active site, hinders the catalytic efficiency of the enzyme, thereby reducing the rate of quinone formation. A key study determined the binding of CS to PPO is a spontaneous process that forms a ground-state complex, which quenches the intrinsic fluorescence of the enzyme.[1]

Enzymatic Browning Pathway and Inhibition

The enzymatic browning process can be visualized as a two-step reaction followed by a non-enzymatic polymerization. PPO first hydroxylates monophenols to o-diphenols and then oxidizes o-diphenols to o-quinones. These quinones are the precursors to the brown pigments.

Quantitative Data on PPO Inhibition

| Parameter | Value | Source Organism of PPO | Method | Reference |

| Binding Energy | -8.124 kcal/mol | Apple | Molecular Docking | |

| Inhibition Mode | Non-competitive | Apple | Lineweaver-Burk Plot |

Note: IC50 and Ki values for cyanidin 3-sophoroside are not specified in the cited literature. Further research is required to determine these specific quantitative parameters.

For comparative purposes, studies on other cyanidin glycosides have reported IC50 values for the inhibition of enzymes like α-glucosidase, demonstrating the potential of this class of compounds as potent inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of PPO by cyanidin 3-sophoroside.

Extraction and Purification of Polyphenol Oxidase (Crude Extract)

-

Tissue Homogenization: Weigh 100g of fresh plant tissue (e.g., apple, mushroom) and homogenize in 200 mL of ice-cold 0.1 M phosphate buffer (pH 6.8) containing 1 M polyvinylpyrrolidone (PVP) to bind phenolic compounds.

-

Filtration: Filter the homogenate through four layers of cheesecloth to remove solid debris.

-

Centrifugation: Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant, which contains the crude PPO extract. Keep the extract on ice for immediate use or store at -20°C for later analysis.

PPO Activity and Inhibition Assay (Spectrophotometric Method)

-

Reaction Mixture Preparation: In a 3 mL cuvette, mix 2.5 mL of a 20 mM substrate solution (e.g., catechol or L-DOPA) in 0.1 M phosphate buffer (pH 6.8).

-

Inhibitor Addition: For inhibition studies, add varying concentrations of cyanidin 3-sophoroside solution to the reaction mixture and incubate for 5 minutes at 25°C. For the control, add an equal volume of the solvent used to dissolve the inhibitor.

-

Enzyme Addition and Measurement: Initiate the reaction by adding 0.1 mL of the crude PPO extract. Immediately measure the increase in absorbance at a specific wavelength (e.g., 420 nm for catechol) every 30 seconds for 5 minutes using a spectrophotometer.

-

Data Analysis: The rate of the reaction is calculated from the initial linear portion of the absorbance versus time curve. The percentage of inhibition is calculated as: [(Activity_control - Activity_inhibitor) / Activity_control] x 100.

Determination of Inhibition Kinetics (Lineweaver-Burk Plot)

-

Perform the PPO activity assay with varying concentrations of the substrate in the absence and presence of different fixed concentrations of cyanidin 3-sophoroside.

-

Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

-

Analyze the resulting Lineweaver-Burk plots. For non-competitive inhibition, the Vmax will decrease in the presence of the inhibitor, while the Km will remain unchanged.

Fluorescence Quenching Spectroscopy

-

Sample Preparation: Prepare solutions of PPO at a fixed concentration and varying concentrations of cyanidin 3-sophoroside in a suitable buffer.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of the PPO solutions in the absence and presence of CS using a spectrofluorometer. The excitation wavelength is typically set at 280 nm (for tryptophan and tyrosine residues), and the emission is recorded in the range of 300-400 nm.

-

Data Analysis: Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

Molecular Docking

-

Protein and Ligand Preparation: Obtain the 3D structure of PPO from a protein data bank or through homology modeling. Prepare the 3D structure of cyanidin 3-sophoroside.

-

Docking Simulation: Use molecular docking software to predict the binding mode and affinity of CS to PPO. The software will explore possible conformations of the ligand within the binding sites of the protein.

-

Analysis of Results: Analyze the docking results to identify the most probable binding site, the binding energy, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between CS and PPO.

Conclusion and Future Directions

Cyanidin 3-sophoroside has been clearly identified as a non-competitive inhibitor of polyphenol oxidase, demonstrating its potential as a natural anti-browning agent. The mechanism involves binding to an allosteric site on the enzyme, leading to a conformational change and subsequent reduction in catalytic activity. While the qualitative aspects of this inhibition are well-understood, there is a need for further research to determine the specific IC50 and Ki values to provide a more complete quantitative picture of its inhibitory potency.

Future studies should focus on:

-

Determining the precise IC50 and Ki values of cyanidin 3-sophoroside against PPO from various sources.

-

Investigating the in vivo efficacy of CS in preventing browning in different food products.

-

Exploring the synergistic effects of CS with other natural anti-browning agents.

-

Conducting detailed structural studies to elucidate the exact binding mode and conformational changes in the PPO-CS complex.

This technical guide provides a solid foundation for researchers and professionals in the field to further explore and utilize cyanidin 3-sophoroside as a promising natural solution to control enzymatic browning.

References

An In-depth Technical Guide to the Bioavailability and Metabolism of Cyanidin 3-sophoroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-sophoroside (C3S) is a naturally occurring anthocyanin found in various fruits and vegetables, including red raspberries and blackberries. Like other anthocyanins, C3S is being investigated for its potential health benefits, which are intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of Cyanidin 3-sophoroside. Due to the limited specific research on C3S, this guide heavily references the extensive data available for the closely related and well-studied anthocyanin, cyanidin-3-glucoside (C3G), to infer the probable metabolic pathways of C3S. This document summarizes key pharmacokinetic parameters of related compounds, details relevant experimental methodologies, and visualizes the proposed metabolic pathways.

Introduction

Anthocyanins, a subclass of flavonoids, are water-soluble pigments responsible for the red, purple, and blue colors of many plants. Their potential as therapeutic agents has garnered significant interest in the scientific community. Cyanidin 3-sophoroside is an anthocyanin in which the cyanidin aglycone is attached to a sophorose sugar moiety (a disaccharide of glucose). Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for evaluating its efficacy and for the development of anthocyanin-based therapeutics.

While specific pharmacokinetic data for Cyanidin 3-sophoroside is scarce in the current body of scientific literature, the metabolic pathway of cyanidin glycosides, in general, has been extensively studied, particularly for cyanidin-3-glucoside (C3G). It is widely accepted that the sugar moiety plays a crucial role in the stability and bioavailability of anthocyanins. The disaccharide nature of sophorose in C3S may influence its interaction with gut microbiota and subsequent absorption compared to the monosaccharide glucose in C3G.

Proposed Bioavailability and Metabolism of Cyanidin 3-sophoroside

Based on studies of other cyanidin glycosides, the bioavailability of Cyanidin 3-sophoroside is expected to be relatively low. The metabolic process likely involves initial absorption of the intact glycoside in the upper gastrointestinal tract, followed by extensive metabolism by the gut microbiota in the lower intestine.

Absorption

A small percentage of ingested Cyanidin 3-sophoroside is likely absorbed in its intact form from the stomach and small intestine. The transport mechanism across the intestinal epithelium for anthocyanins is not fully elucidated but may involve both passive diffusion and carrier-mediated transport.

Distribution

Once absorbed, intact C3S and its metabolites are distributed throughout the body via the circulatory system.

Metabolism

The metabolism of Cyanidin 3-sophoroside is anticipated to occur in two primary phases:

-

Phase I & II Metabolism: The absorbed, intact C3S can undergo phase II metabolic reactions, including methylation, glucuronidation, and sulfation, primarily in the liver.

-

Gut Microbiota Metabolism: The majority of ingested C3S is expected to reach the colon intact. Here, the gut microbiota plays a pivotal role in its degradation. The sophorose moiety is likely cleaved by bacterial β-glucosidases to release the cyanidin aglycone. This aglycone is unstable at the neutral to slightly alkaline pH of the colon and is further broken down into smaller phenolic acids, with protocatechuic acid being a primary degradation product.[1][2]

Excretion

The metabolites of Cyanidin 3-sophoroside, including the intact glycoside, phase II conjugates, and phenolic acid degradation products, are excreted in the urine and feces.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Cyanidin-3-glucoside (C3G) in Humans and Rats

| Species | Dosage | Matrix | Cmax | Tmax | AUC | Reference |

| Human | 721 mg cyanidin 3-glycosides | Serum | Parent: Not specified, Metabolites: Not specified | 3.0 h | Not specified | [3] |

| Human | 721 mg cyanidin 3-glycosides | Urine | Parent: Not specified, Metabolites: Not specified | 3.16 h | Not specified | [3] |

| Rat | Mulberry extract (C3G & C3R) | Plasma | Not specified | 15 min | 2.76 ± 0.88 µg·h/mL | [4] |

| Rat | 300 mg C3G/kg body weight | Plasma | Not specified | 30 min | Not specified |

Note: This table presents data for Cyanidin-3-glucoside (C3G) and other cyanidin glycosides as a proxy due to the lack of specific data for Cyanidin 3-sophoroside.

Experimental Protocols

The following are generalized experimental protocols commonly employed in the study of anthocyanin bioavailability and metabolism, which would be applicable to the investigation of Cyanidin 3-sophoroside.

In Vivo Pharmacokinetic Studies

-

Animal Models: Wistar or Sprague-Dawley rats are commonly used. Animals are fasted overnight before the administration of the test compound.

-

Administration: Cyanidin 3-sophoroside, either as a pure compound or within a plant extract, is administered orally via gavage.

-

Sample Collection: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration. Urine and feces are also collected over a 24 or 48-hour period.

-

Sample Preparation: Plasma is separated from blood by centrifugation. Samples are often treated with enzymes like β-glucuronidase and sulfatase to deconjugate metabolites. Extraction of anthocyanins and their metabolites is typically performed using solid-phase extraction (SPE).

-

Analysis: Quantification of the parent compound and its metabolites is carried out using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

In Vitro Gut Microbiota Fermentation

-

Fecal Slurry Preparation: Fresh fecal samples from healthy human donors or animals are collected and homogenized in an anaerobic buffer.

-

Incubation: Cyanidin 3-sophoroside is added to the fecal slurry and incubated under anaerobic conditions at 37°C.

-

Sample Analysis: Aliquots are taken at different time intervals and analyzed by HPLC-MS/MS to identify and quantify the degradation products.

Visualizations

Proposed Metabolic Pathway of Cyanidin 3-sophoroside

The following diagram illustrates the proposed metabolic fate of Cyanidin 3-sophoroside, based on the known metabolism of other cyanidin glycosides.

Caption: Proposed metabolic pathway of Cyanidin 3-sophoroside.

Experimental Workflow for In Vivo Pharmacokinetic Study

The diagram below outlines a typical workflow for an in vivo study investigating the pharmacokinetics of Cyanidin 3-sophoroside.

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The bioavailability and metabolism of Cyanidin 3-sophoroside are critical determinants of its potential health benefits. While direct experimental data for C3S is currently limited, the extensive research on cyanidin-3-glucoside and other related anthocyanins provides a solid foundation for predicting its metabolic fate. It is proposed that C3S has low bioavailability, with a small portion absorbed intact and the majority being metabolized by the gut microbiota into the cyanidin aglycone and subsequently into smaller phenolic acids.

Future research should focus on conducting in vivo pharmacokinetic studies specifically with purified Cyanidin 3-sophoroside to obtain quantitative data on its ADME profile. Comparative studies with cyanidin-3-glucoside would be invaluable in elucidating the precise impact of the sophorose moiety on bioavailability. Furthermore, identifying the specific gut microbial species and enzymes responsible for the deglycosylation and degradation of C3S will provide a more complete picture of its metabolism and its potential for modulation to enhance therapeutic efficacy.

References

- 1. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Health Benefits of Dietary Cyanidin 3-Sophoroside: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables, particularly in red raspberries (Rubus idaeus)[1]. As a member of the flavonoid family, it contributes to the vibrant red and purple colors of many plants. Beyond its role as a natural colorant, emerging scientific evidence indicates that cyanidin 3-sophoroside possesses a range of health-promoting properties, primarily attributed to its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the current scientific understanding of the health benefits of dietary cyanidin 3-sophoroside, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this phytochemical.

Physicochemical Properties

Cyanidin 3-sophoroside is a glycoside of cyanidin, where the aglycone cyanidin is attached to a sophorose sugar moiety (a disaccharide of two glucose units) at the 3-position. Its chemical structure confers water solubility and influences its bioavailability and metabolic fate in the body[2].

| Property | Value | Source |

| Chemical Formula | C27H31O16+ | [3] |

| Molecular Weight | 611.5 g/mol | [3] |

| Appearance | Dark red/purple powder | [2] |

| Solubility | Highly water-soluble |

Health Benefits and Mechanisms of Action

The primary health benefits of cyanidin 3-sophoroside and related cyanidin glycosides stem from their antioxidant and anti-inflammatory properties.

Antioxidant Activity

Cyanidin 3-sophoroside is an effective scavenger of reactive oxygen species (ROS). The antioxidant capacity is a key mechanism underlying its protective effects against various chronic diseases associated with oxidative stress. The rate constant for the reaction between cyanidin-3-sophoroside and the superoxide radical (O₂⁻) has been estimated to be 2.2 × 10⁵ M⁻¹ s⁻¹ at pH 7.0.

Table 1: Quantitative Antioxidant Activity of Cyanidin Glycosides

| Assay | Compound | IC50 / Value | Source |

| DPPH Radical Scavenging | Blackberry Extract (rich in cyanidin-3-glucoside) | 97.1 ± 2.4 µg/mL | |

| ABTS Radical Scavenging | Vaccinium bracteatum Extract (containing cyanidin glycosides) | 71.1 ± 1.1 µg/ml | |

| LDL Oxidation Inhibition | Cyanidin-3-O-β-glucopyranoside | 6.5 µM |

Anti-inflammatory Effects

Cyanidin 3-sophoroside and its related compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, they can reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Table 2: Quantitative Anti-inflammatory Effects of Cyanidin Glycosides

| Assay/Model | Compound | Concentration | Effect | Source |

| LPS-induced TNF-α secretion in THP-1 cells | Cyanidin-3-O-β-glucoside | 0.05-0.5 µM | Significant inhibition | |

| LPS-induced IL-6 secretion in THP-1 cells | Cyanidin-3-O-β-glucoside | 0.05-0.5 µM | Significant inhibition | |

| LPS-induced iNOS mRNA expression in THP-1 macrophages | Cyanidin-3-O-β-glucoside | 1-100 µM | Dose-dependent inhibition | |

| LPS-induced COX-2 mRNA expression in THP-1 macrophages | Cyanidin-3-O-β-glucoside | 1-100 µM | Dose-dependent inhibition | |

| TNF-α production in LPS-stimulated HUVECs | Cyanidin-3-O-glucoside | Pretreatment | Significant inhibition | |

| IL-6 production in LPS-stimulated HUVECs | Cyanidin-3-O-glucoside | Pretreatment | Significant inhibition | |

| IL-1β production in LPS-stimulated HUVECs | Cyanidin-3-O-glucoside | Pretreatment | Significant inhibition |

Signaling Pathways

The anti-inflammatory effects of cyanidin glycosides are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB (p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Cyanidin glycosides have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation.

References

Cyanidin 3-Sophoroside in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside is an anthocyanin, a type of flavonoid pigment, found in various red and purple colored fruits and flowers. It is structurally characterized by a cyanidin aglycone linked to a sophorose sugar moiety. This compound is a close relative of the more extensively studied cyanidin 3-glucoside (C3G). Historically, plants rich in cyanidin 3-sophoroside have been integral to traditional medicine systems worldwide for treating a variety of ailments, largely attributed to their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the traditional uses, biological activities, and underlying molecular mechanisms of cyanidin 3-sophoroside, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.

Traditional Medicine Applications

Plants containing cyanidin 3-sophoroside, such as raspberry (Rubus idaeus) and sour cherry (Prunus cerasus), have a long history of use in traditional and folk medicine.

-

Rubus idaeus (Raspberry): The leaves and fruits of the raspberry plant have been traditionally used for their astringent, anti-inflammatory, and uterine tonic properties.[1][2][3] Decoctions of the leaves were used to treat diarrhea, menstrual cramps, and to facilitate childbirth.[1] Topically, raspberry preparations were applied to wounds, sores, and burns. The berries were considered a natural detoxifier and a general tonic for the system.

-

Prunus cerasus (Sour Cherry): In traditional Unani and Ayurvedic medicine, sour cherry has been used to address metabolic and inflammatory disorders. It was particularly valued for its role in treating urinary tract issues, including infections and kidney stones. The fruit's anti-inflammatory properties were also utilized for conditions like gout.

Biological Activities and Quantitative Data

While research specifically isolating and quantifying the biological activities of cyanidin 3-sophoroside is still emerging, significant data exists for the closely related and structurally similar cyanidin 3-glucoside (C3G), which is often found alongside it. The activities of cyanidin 3-sophoroside are presumed to be similar.

Antioxidant Activity

The antioxidant capacity of cyanidin glycosides is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to scavenge reactive oxygen species (ROS).

| Compound | Assay | Metric | Value | Reference |

| Cyanidin 3-sophoroside | Superoxide Scavenging | Rate Constant | 2.2 × 10⁵ M⁻¹s⁻¹ | |

| Cyanidin 3-glucoside (C3G) | LDL Oxidation | IC50 | 6.5 µM | |

| Resveratrol (for comparison) | LDL Oxidation | IC50 | 34 µM | |

| Ascorbic Acid (for comparison) | LDL Oxidation | IC50 | 212 µM |

Anti-inflammatory Activity

Cyanidin glycosides have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. Much of the specific quantitative data comes from studies on C3G.

| Compound | Cell Line/Model | Inflammatory Stimulus | Measured Effect | Concentration | Inhibition/Result | Reference |

| Cyanidin 3-glucoside (C3G) | THP-1 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Not specified | Dose-dependent inhibition | |

| Cyanidin 3-glucoside (C3G) | THP-1 Macrophages | Lipopolysaccharide (LPS) | TNF-α Production | Not specified | Dose-dependent inhibition | |

| Cyanidin 3-glucoside (C3G) | THP-1 Macrophages | Lipopolysaccharide (LPS) | IL-6 Production | Not specified | Dose-dependent inhibition | |

| Cyanidin 3-glucoside (C3G) | Caco-2 Cells | TNF-α | IL-6 Expression | 20-40 µM | Prevention of TNF-α-induced increase | |

| Cyanidin 3-glucoside (C3G) | Caco-2 Cells | TNF-α | COX-2 Expression | 20-40 µM | Prevention of TNF-α-induced increase |

Experimental Protocols

Extraction and Purification of Cyanidin 3-Sophoroside

This protocol is adapted from methods used for the isolation of anthocyanins from red raspberry.

4.1.1 Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Freeze-dry fresh raspberries and grind into a fine powder.

-

Extraction: Mix the powdered sample with an 80% ethanol solution at a solvent-to-sample ratio of 26 mL/g. Adjust the pH of the solution to 3 using citric acid or HCl.

-

Ultrasonication: Place the mixture in an ultrasonic bath at 20°C for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection: Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

-

Concentration: Evaporate the ethanol from the combined supernatants under reduced pressure at 40°C to obtain a crude aqueous extract.

4.1.2 Purification by Column Chromatography

-

Macroporous Resin Column:

-

Load the crude extract onto an AB-8 macroporous resin column.

-

Wash the column with distilled water to remove sugars and other polar impurities.

-

Elute the anthocyanins with a gradient of ethanol (e.g., 20%, 40%, 60%, 80%). Collect the fractions.

-

-

Sephadex LH-20 Column:

-

Concentrate the anthocyanin-rich fractions from the previous step.

-

Apply the concentrated extract to a Sephadex LH-20 column.

-

Elute with methanol or a methanol/water mixture to separate individual anthocyanins.

-

-

High-Performance Liquid Chromatography (HPLC) for Final Purification:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.5% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.5% formic acid.

-

Gradient: A linear gradient from 5% to 20% B over 25 minutes, then to 40% B over the next 10 minutes.

-

Detection: Diode array detector (DAD) at 520 nm.

-

Collect the peak corresponding to cyanidin 3-sophoroside.

-

4.1.3 Structure Verification

-

Mass Spectrometry (MS): Confirm the molecular weight of the isolated compound using LC-MS/MS.

-

Nuclear Magnetic Resonance (NMR): Elucidate the structure and confirm the identity of cyanidin 3-sophoroside using 1H and 13C NMR.

References

Methodological & Application

Application Note: Quantification of Cyanidin 3-sophoroside using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside is a significant anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits, flowers, and vegetables.[1] Beyond its role as a natural colorant, this phenolic bioactive compound is recognized for its potent free-radical scavenging and antioxidant properties, making it a compound of interest in the pharmaceutical, nutraceutical, and food industries. Accurate and precise quantification of Cyanidin 3-sophoroside in various matrices is crucial for quality control, formulation development, and pharmacological studies.

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Cyanidin 3-sophoroside. The protocol provided herein is designed to be readily implemented in a laboratory setting for the reliable analysis of this compound.

Experimental Protocol

Apparatus and Software

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical balance

-

pH meter

-

Centrifuge

-

Solid-Phase Extraction (SPE) manifold and C18 cartridges

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Chromatography data acquisition and processing software

Reagents and Materials

-

Cyanidin 3-sophoroside chloride analytical standard (purity ≥85.0%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Trifluoroacetic acid (TFA) (analytical grade)

-

Water (deionized or Milli-Q)

-

Nitrogen gas

Preparation of Standard Solutions

A stock solution of Cyanidin 3-sophoroside is prepared by accurately weighing the analytical standard and dissolving it in an appropriate solvent, such as methanol with a small percentage of acid to ensure stability. Working standards are then prepared by serial dilution of the stock solution to construct a calibration curve.

Procedure:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol containing 0.1% HCl in a volumetric flask.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase A to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These standards are used to generate a calibration curve.

Sample Preparation

The following is a general procedure for the extraction of Cyanidin 3-sophoroside from a solid matrix (e.g., plant material). The method may need to be optimized based on the specific sample matrix.

Procedure:

-

Extraction: Homogenize a known amount of the sample (e.g., 1 g) with an extraction solvent (e.g., 10 mL of 70% aqueous acetone with 0.01% TFA).[2] This can be done by sonication or vigorous shaking.

-

Centrifugation: Centrifuge the extract to pellet solid debris.

-

Solvent Evaporation: Decant the supernatant and evaporate the organic solvent under a stream of nitrogen at ambient temperature.

-

Cleanup (SPE):

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanins with acidified methanol.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of mobile phase A. Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The separation and quantification are achieved using a reversed-phase C18 column with a gradient elution of acidified water and an organic solvent.

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 5% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 5% B5-20 min: 5-20% B20-30 min: 20-40% B30-35 min: 40-5% B35-40 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | PDA/UV-Vis at 520 nm |

Method Validation Data

The following tables summarize the representative performance data for a validated HPLC method for anthocyanin quantification. These values are provided as a guideline for the expected performance of this method.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Representative Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| RSD of Peak Area | ≤ 2.0% | 0.8% |

Table 2: Linearity and Sensitivity

| Parameter | Representative Result |

| Linear Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Table 3: Precision

| Level | Intra-day Precision (RSD%) (n=6) | Inter-day Precision (RSD%) (n=6, over 3 days) |

| Low QC | < 2.0% | < 3.0% |

| Mid QC | < 2.0% | < 3.0% |

| High QC | < 1.5% | < 2.5% |

Table 4: Accuracy (Recovery)

| Spiked Concentration | Mean Recovery (%) | RSD (%) |

| Low | 98.5% | 2.1% |

| Medium | 101.2% | 1.8% |

| High | 99.8% | 1.5% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of Cyanidin 3-sophoroside.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of Cyanidin 3-sophoroside. The detailed protocol for sample preparation, chromatographic separation, and method validation serves as a comprehensive guide for researchers and professionals in various scientific fields. This method is suitable for the routine analysis of Cyanidin 3-sophoroside in diverse sample matrices, ensuring accurate results for quality control and research and development purposes.

References

Application Notes and Protocols for the Extraction of Cyanidin 3-sophoroside from Raspberries

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyanidin 3-sophoroside is a prominent anthocyanin found in red raspberries (Rubus idaeus L.), contributing significantly to their vibrant color and antioxidant properties.[1][2][3][4] This document provides detailed application notes and protocols for the extraction, purification, and quantification of Cyanidin 3-sophoroside from raspberries, tailored for research and drug development applications. The methodologies described are based on established scientific literature and are designed to yield high-purity compounds for further investigation.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction and purification of Cyanidin 3-sophoroside and related anthocyanins from raspberries.

Table 1: Comparison of Different Extraction Methods for Anthocyanins from Red Raspberry. [1]

| Extraction Method | Key Parameters | Total Anthocyanin Yield | Cyanidin 3-sophoroside (C3S) Content (mg/g extract) | Reference |

| Heat-Assisted Extraction (HAE) | 76 min, 38°C, 21% ethanol (v/v) | 8.7 mg/g extract | 3.64–5.51 | |

| Ultrasound-Assisted Extraction (UAE) | 16 min, 466 W, 38% ethanol (v/v) | Not explicitly stated, but C3S levels are comparable to HAE | 3.63–5.9 | |

| Microwave-Assisted Extraction (MAE) | Optimized conditions not detailed in summary | 0.0598 mg/g (fresh weight) | Not specified | |

| Conventional Solvent Extraction | 1% HCl in methanol (v/v) | Not specified | Predominant anthocyanin (67-71% of total) |

Table 2: Purification of Cyanidin 3-sophoroside from Raspberry Extract.

| Purification Step | Resin/Column | Key Parameters | Purity of Cyanidin 3-sophoroside | Recovery Yield | Reference |

| Macroporous Resin Chromatography | AB-8 Resin | Adsorption: 0.2912 mg/mL sample conc., 0.5 mL/min flow rate. Desorption: 60:40 ethanol-water (v/v), 1.0 mL/min flow rate. | Purity increased 19.1-fold (from 4.65% to 88.83%) | 98.84% | |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Gradient elution with 30%, 50%, and 70% methanol. | 94.76% | Not specified | |

| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system | n-butanol, methyl tert-butyl ether, acetonitrile, water, and trifluoroacetic acid (5:1:1:4:0.001, v/v) | 95.35% | Not specified |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Cyanidin 3-sophoroside

This protocol is optimized for efficient extraction of anthocyanins, including Cyanidin 3-sophoroside, from raspberries.

Materials and Equipment:

-

Frozen or fresh red raspberries

-

Ethanol (38%, v/v), acidified with citric acid to pH 3

-

Ultrasonic bath or probe sonicator (466 W)

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., Whatman filter paper or 0.45 µm filter)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Homogenize fresh or frozen raspberries into a pulp.

-

Extraction:

-

Weigh a desired amount of the raspberry pulp (e.g., 1 g).

-

Add the extraction solvent (38% ethanol, pH 3) at a specified solvent-to-solid ratio (e.g., 40 mL for 1 g of sample).

-

Place the mixture in an ultrasonic bath or use a probe sonicator.

-

Sonicate for 16 minutes at a power of 466 W.

-

-

Separation:

-

Centrifuge the mixture to pellet the solid raspberry material.

-

Filter the supernatant to remove any remaining fine particles.

-

-

Concentration:

-

Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol. The resulting aqueous extract is ready for purification or analysis.

-

Protocol 2: Purification of Cyanidin 3-sophoroside using Macroporous Resin and Sephadex LH-20 Chromatography

This two-step protocol is designed to achieve high purity of Cyanidin 3-sophoroside from the crude extract.

Part A: Macroporous Resin Chromatography (AB-8)

Materials and Equipment:

-

Crude raspberry extract (from Protocol 1)

-

AB-8 macroporous resin

-

Chromatography column

-

Peristaltic pump

-

Ethanol-water solutions (e.g., 60:40, v/v)

-

Deionized water

Procedure:

-

Resin Preparation: Pre-treat the AB-8 resin according to the manufacturer's instructions. Pack the resin into a chromatography column.

-

Adsorption:

-

Dilute the crude extract to an anthocyanin concentration of approximately 0.2912 mg/mL.

-

Load the diluted extract onto the column at a flow rate of 0.5 mL/min.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

-

Desorption:

-

Elute the anthocyanins from the resin using an ethanol-water solution (60:40, v/v) at a flow rate of 1.0 mL/min.

-

Collect the colored eluate. This fraction is enriched with anthocyanins.

-

-

Concentration: Concentrate the enriched fraction using a rotary evaporator to remove the ethanol.

Part B: Sephadex LH-20 Column Chromatography

Materials and Equipment:

-

Anthocyanin-enriched fraction (from Part A)

-

Sephadex LH-20 gel

-

Chromatography column

-

Methanol solutions (30%, 50%, 70% in water)

-

Fraction collector

Procedure:

-

Column Packing: Swell the Sephadex LH-20 gel in the initial mobile phase and pack it into a chromatography column.

-

Sample Loading: Concentrate the anthocyanin-enriched fraction and dissolve it in a small volume of the initial mobile phase. Load the sample onto the column.

-

Gradient Elution:

-

Begin elution with 30% methanol.

-

Increase the methanol concentration stepwise to 50% and then to 70% to separate different anthocyanins.

-

Collect fractions using a fraction collector.

-

-

Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing pure Cyanidin 3-sophoroside.

-

Final Preparation: Pool the pure fractions and remove the solvent under vacuum to obtain purified Cyanidin 3-sophoroside.

Protocol 3: Quantification of Cyanidin 3-sophoroside by HPLC

This protocol outlines the analytical procedure for quantifying Cyanidin 3-sophoroside in raspberry extracts.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 analytical column (e.g., 250 × 4.6 mm, 5 µm particle size).

-

Cyanidin 3-sophoroside standard

-

Formic acid

-

Acetonitrile

-

Methanol

-

Deionized water

Procedure:

-

Mobile Phase Preparation:

-

Solvent A: 0.1% formic acid in deionized water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Standard Preparation: Prepare a series of standard solutions of Cyanidin 3-sophoroside in the initial mobile phase to create a calibration curve.

-

Sample Preparation: Filter the raspberry extract through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 520 nm.

-

Flow Rate: 1 mL/min.

-

Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar compounds.

-

-

Analysis:

-

Inject the standards and the sample.

-

Identify the Cyanidin 3-sophoroside peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Cyanidin 3-sophoroside in the sample using the calibration curve.

-

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of Cyanidin 3-sophoroside from raspberries.

Caption: Workflow for Extraction, Purification, and Analysis of Cyanidin 3-sophoroside.

References

Application Notes: Utilizing Cyanidin 3-sophoroside (hydrochloride) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanidin 3-sophoroside is a type of anthocyanin, a class of water-soluble flavonoid pigments responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1] Like other anthocyanins, it is recognized for its potent antioxidant properties, which are central to its various biological activities.[1] In cell culture applications, Cyanidin 3-sophoroside and its closely related compounds, such as Cyanidin 3-glucoside (C3G), are investigated for their potential health benefits, including anti-inflammatory, anti-cancer, and cytoprotective effects.[1][2]

These compounds modulate various cellular signaling pathways, making them valuable tools for studying and potentially treating chronic diseases.[1] This document provides an overview of the applications of Cyanidin 3-sophoroside (hydrochloride) in cell culture, with detailed protocols and data derived from studies on it and the extensively researched C3G, which serves as a strong proxy due to structural similarity.

Mechanism of Action & Signaling Pathways

Cyanidin 3-sophoroside and related glycosides exert their effects by modulating key cellular signaling pathways involved in apoptosis, inflammation, and cell cycle regulation.

1. Induction of Apoptosis in Cancer Cells: Cyanidin glycosides have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is often achieved through the intrinsic pathway, which involves modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, they can increase the expression of Bax (a pro-apoptotic protein) while decreasing the expression of Bcl-2 (an anti-apoptotic protein). This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as Caspase-3, which dismantle the cell. Furthermore, these compounds can arrest the cell cycle, typically at the G2/M phase, by down-regulating key proteins like cyclin-dependent kinases (CDKs) and cyclins.

2. Anti-inflammatory Effects: Chronic inflammation is a key driver of many diseases. Cyanidin glycosides exhibit significant anti-inflammatory properties. In cell culture models, they can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). This is primarily achieved by inhibiting the NF-κB and MAPK signaling pathways. Cyanidin compounds prevent the phosphorylation and degradation of IκBα, which keeps the NF-κB p65 subunit sequestered in the cytoplasm, thereby preventing the transcription of inflammatory genes.

Data Presentation: In Vitro Effects

The following tables summarize quantitative data from cell culture studies using Cyanidin 3-sophoroside and the closely related Cyanidin 3-glucoside (C3G).

Table 1: Cytotoxic and Anti-proliferative Effects

| Compound | Cell Line | Concentration | Incubation Time | Effect | Reference |

|---|---|---|---|---|---|

| Cyanidin 3-sophoroside-5-glucoside-rich extract | HL-60 (Human promyelocytic leukemia) | 1.6 mg/mL | 24 h | 47% suppression of cell growth | |

| Cyanidin 3-glucoside (C3G) | HS578T (Human breast carcinoma) | 10 - 100 µM | 48 h | Dose-dependent inhibition of cell viability | |

| Cyanidin 3-glucoside (C3G) | HS578T (Human breast carcinoma) | 10 µM | 24, 48, 72 h | Time-dependent inhibition of cell viability | |

| Cyanidin 3-glucoside (C3G) | DU145 & LnCap (Prostate cancer) | 3 - 200 µM | 48 h | Dose-dependent inhibition of cell growth | |

| Cyanidin 3-glucoside (C3G) | Saso-2 & G-292 (Osteosarcoma) | 110 µg/mL | 24 h | IC50 value | |

| Cyanidin 3-glucoside (C3G) | MG-63 (Osteosarcoma) | 140 µg/mL | 24 h | IC50 value |

| Cyanidin 3-glucoside (C3G) | MKN-45 (Gastric cancer) | 0 - 80 µM | 24 h | Significant antiproliferative effects | |

Table 2: Induction of Apoptosis

| Compound | Cell Line | Concentration | Incubation Time | Key Observations | Reference |

|---|---|---|---|---|---|

| Cyanidin 3-glucoside (C3G) | HS578T | 10, 30 µM | 48 h | Dose-dependent increase in apoptotic cells; Caspase-3 activation | |

| Cyanidin 3-glucoside (C3G) | MCF-7 (Breast cancer) | IC50 | 24 h | >51.5% apoptosis; Increased Bax, Caspase-3, p53 expression; Decreased Bcl-2 | |

| Cyanidin 3-glucoside (C3G) | Osteosarcoma cell lines | IC50 | 24 h | Upregulation of pro-apoptotic genes Bax, P21, and PPARγ |

| Cyanidin 3-glucoside (C3G) | MKN-45 | IC50 | 24 h | Apoptosis rate increased to 56.26%; Reduced mitochondrial membrane potential | |

Table 3: Anti-inflammatory Effects

| Compound | Cell Line | Stimulus | Concentration | Key Observations | Reference |

|---|---|---|---|---|---|

| Cyanidin 3-glucoside (C3G) | RAW 264.7 (Murine macrophages) | LPS | Not specified | Suppression of TNF-α, IL-1β, NO, and PGE2 production | |

| Cyanidin 3-glucoside (C3G) | THP-1 (Human macrophages) | LPS (1 µg/ml) | Not specified | Reduced levels of TNF-α, IL-1β, IL-6, and IL-8 |

| Cyanidin 3-glucoside (C3G) | Human fibroblast-like synoviocytes | LPS | Not specified | Inhibition of TNF-α, IL-1β, and IL-6 expression | |

Experimental Protocols

A generalized workflow for cell culture experiments with Cyanidin 3-sophoroside is presented below, followed by specific protocols for common assays.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

Cyanidin 3-sophoroside (hydrochloride) stock solution (e.g., 10 mM in DMSO)

-

Cells in culture

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (0.5 mg/mL in sterile PBS)

-

Lysis buffer (e.g., isopropyl alcohol with 10% Triton X-100 and 0.1 N HCl, or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Cyanidin 3-sophoroside in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound (e.g., 0, 10, 30, 50, 100 µM). Include a "vehicle control" (medium with the same amount of DMSO used for the highest concentration) and a "no-cell" blank control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Crystal Solubilization: Remove the MTT-containing medium. Add 100 µL of lysis buffer or DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank wells from all other readings.

-

Calculate cell viability as a percentage of the vehicle control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-